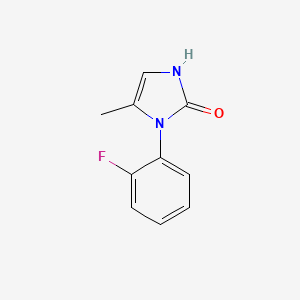

1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Description

Structural Characterization of 1-(2-Fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Crystallographic Analysis of Molecular Geometry

The molecular geometry is defined by the dihydroimidazolone core and the 2-fluorophenyl substituent. While direct crystallographic data for this compound are limited, structural insights can be extrapolated from related fluorinated imidazolones:

- Core Geometry : The imidazolone ring adopts a planar conformation, with bond lengths typical of conjugated systems. For example, the carbonyl group (C=O) exhibits bond lengths close to 1.22–1.24 Å, while C–N bonds in the ring range between 1.35–1.40 Å.

- Dihedral Angles : The 2-fluorophenyl group is expected to form dihedral angles with the imidazolone ring. In analogous compounds, such angles typically range between 10°–30°, depending on steric and electronic effects. For instance, the 4-fluorophenyl group in related structures makes dihedral angles of ~11.85° with adjacent rings.

- Hydrogen Bonding : The NH group in the imidazolone ring may participate in intermolecular N–H⋯O interactions, forming extended chains or dimeric structures, as observed in similar imidazolones.

Table 1: Selected Bond Lengths and Angles in Analogous Imidazolones

Spectroscopic Profiling (NMR, FTIR, MS)

Spectroscopic data for this compound are inferred from structurally related systems:

- NMR :

- $$ ^1\text{H} $$ NMR : The methyl group at position 5 appears as a singlet (~2.8–3.0 ppm). The NH proton resonates as a broad peak (~8.0–9.0 ppm). Aromatic protons on the 2-fluorophenyl ring show splitting patterns consistent with fluorine’s deshielding effects.

- $$ ^{13}\text{C} $$ NMR : The carbonyl carbon (C=O) appears ~165–175 ppm, while the fluorinated aromatic carbons exhibit chemical shifts in the 110–130 ppm range, depending on substitution.

- FTIR :

- MS : The molecular ion peak ($$ m/z $$ 192) is prominent, with fragmentation patterns reflecting cleavage of the imidazolone ring or fluorophenyl group.

Conformational Analysis via Computational Modeling

Computational studies, such as density functional theory (DFT), provide insights into electronic structure and conformational preferences:

- Torsion Angles : The 2-fluorophenyl group’s orientation relative to the imidazolone ring is influenced by steric and electronic factors. Fluorine’s electron-withdrawing nature may stabilize certain conformers through conjugation.

- Electronic Effects : The fluorine atom’s electronegativity polarizes the aromatic ring, affecting π-electron density in the imidazolone core. This can influence reactivity and binding interactions.

- Solvent Effects : In polar solvents, hydrogen bonding between the NH group and solvent molecules may alter the conformational equilibrium.

Comparative Structural Studies with Analogous Imidazolone Derivatives

Structural comparisons highlight the role of substituents in modulating geometry and electronic properties:

Key Observations:

- Fluorine Position : The 2-fluorophenyl group introduces unique steric and electronic effects compared to the 4-fluorophenyl isomer. The meta-fluorine may enhance torsional strain, increasing dihedral angles.

- Electron-Withdrawing Effects : Fluorine’s inductive effect stabilizes the imidazolone ring’s electron density, potentially altering reactivity in nucleophilic or electrophilic substitution reactions.

Properties

IUPAC Name |

3-(2-fluorophenyl)-4-methyl-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-7-6-12-10(14)13(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHPKZDPCBTYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N1C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization Route

Overview:

The most common and well-documented method for synthesizing 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one starts with the condensation of 2-fluoroacetophenone with an appropriate amine to form an intermediate, which then undergoes cyclization to form the imidazolone ring.

| Step | Reactants & Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | 2-fluoroacetophenone + suitable amine (e.g., methylamine) | Condensation under controlled temperature and solvent conditions | Formation of an intermediate imine or Schiff base |

| 2 | Intermediate + cyclization conditions (acid/base catalyst, solvents like acetonitrile or ethanol) | Cyclization to close the imidazolone ring | Formation of this compound with optimized purity and yield |

Catalysts and Solvents:

Catalysts such as acid catalysts or bases like BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) have been used to enhance cyclization efficiency. Solvents like acetonitrile or ethanol are common to optimize solubility and reaction rates.

Industrial Scale Adaptations:

In industrial settings, this method is scaled up with emphasis on cost-efficiency and safety. Advanced equipment ensures controlled temperature and mixing to maintain consistent product quality and high yield.

Base-Catalyzed Intramolecular Hydroamidation (BEMP-Catalyzed Method)

Research Findings:

A recent organo-catalyzed approach involves the use of BEMP as a base catalyst to promote intramolecular cyclization of propargylic ureas or related intermediates to form imidazolidin-2-ones and imidazol-2-ones, which are structurally related to the target compound.

Procedure Summary:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Propargylic amine + phenyl isocyanate + BEMP (5 mol %) | Formation of propargylic urea intermediate | Quantitative or high yield (up to 100%) in 1 hour at room temperature |

| 2 | Stirring in acetonitrile at room temperature | BEMP catalyzes intramolecular hydroamidation and cyclization | Imidazolone ring formation confirmed by TLC and chromatography |

- Mild reaction conditions (room temperature, short reaction times)

- High yields and selectivity

- Avoids harsh reagents or extreme conditions

This method has been computationally studied to elucidate the reaction mechanism, showing the critical role of base-catalyzed deprotonation and cyclization steps.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

The condensation and cyclization method remains the most straightforward and widely used approach for synthesizing this compound, with optimizations focusing on catalyst choice and solvent to maximize yield and purity.

The BEMP-catalyzed method offers an innovative, rapid, and efficient synthetic route under mild conditions, which is attractive for laboratory-scale synthesis and potentially for industrial adaptation due to its high selectivity and yields.

The one-pot isocyanide-based synthesis, while more commonly applied to related imidazole structures, demonstrates the versatility of isocyanide chemistry in constructing complex heterocycles and may inspire alternative synthetic pathways for the target compound or its analogs.

Chemical Reactions Analysis

1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under suitable conditions

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. This interaction is often mediated by the fluorophenyl group, which enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

- Halogen Effects : Fluorine’s smaller size and lower polarizability compared to chlorine or bromine result in distinct electronic and steric profiles. The 2-fluorophenyl derivative balances lipophilicity and moderate electron withdrawal, whereas bulkier halogens (e.g., Br) may hinder receptor interactions .

- Functional Group Diversity: The aminophenyl analog (C₁₀H₁₁N₃O) introduces basicity and hydrogen-bonding capacity, which could improve water solubility but may also increase susceptibility to oxidative metabolism .

Crystallographic and Structural Analysis

Crystal structures of related compounds (e.g., bromophenyl analog, CID 97755961) have been resolved using tools like SHELXL, a widely used program for small-molecule refinement . The InChIKey for the bromophenyl derivative (GCGYVOVPDYVIEJ-UHFFFAOYSA-N) highlights structural uniqueness, while the target compound’s planar imidazolone ring likely adopts similar conformations .

Stability and Handling Considerations

- Halogen Impact : Fluorine’s stability under physiological conditions may reduce degradation rates compared to chlorine or bromine, which are more prone to hydrolytic or enzymatic cleavage .

- Storage : Commercial analogs like the 4-chlorophenyl derivative lack explicit storage guidelines, but inert atmospheres and low temperatures are recommended for halogenated heterocycles to prevent oxidation .

Biological Activity

1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a chemical compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and biochemical properties.

Chemical Structure and Properties

The compound features a fluorophenyl group attached to an imidazolone ring , which contributes to its distinct reactivity and biological interactions. The molecular formula is with a CAS number of 13870-44-5.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉FN₂O |

| Molecular Weight | 192.19 g/mol |

| CAS Number | 13870-44-5 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The fluorophenyl group enhances the compound's binding affinity, influencing various biochemical pathways. Notably, it has shown potential as an inhibitor for key biological targets.

Antimicrobial Activity

Research has highlighted the compound's antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For example, compounds structurally related to this compound exhibited significant inhibition zones in antimicrobial assays.

Case Study: Antimicrobial Evaluation

A study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of similar imidazolone derivatives against common bacterial strains. The results indicated that certain derivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus, demonstrating potent antimicrobial activity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to affect cell viability in cancer cell lines, such as MCF7 (breast cancer) and MCF10A (non-cancerous).

Case Study: Anticancer Evaluation

In a recent study, treatment with this compound led to a significant reduction in the viability of MCF7 cells while maintaining lower toxicity towards MCF10A cells. This selective toxicity suggests its potential as a therapeutic agent with reduced side effects compared to conventional chemotherapeutics like Doxorubicin.

| Cell Line | Treatment Concentration | Viability Reduction (%) |

|---|---|---|

| MCF7 | 50 µM | 40% |

| MCF10A | 50 µM | 15% |

Biochemical Applications

Beyond antimicrobial and anticancer activities, this compound serves as a valuable building block in organic synthesis and drug development. Its unique structure allows for modifications that can lead to the creation of new derivatives with enhanced biological activities.

Q & A

Q. What are the established synthetic routes for 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one?

The compound can be synthesized via microwave-assisted cyclocondensation of substituted benzaldehydes with appropriate amines. For example, microwave irradiation (150–200 W, 80–120°C) under solvent-free conditions significantly reduces reaction time (10–15 minutes) compared to conventional heating. This method improves yields (70–85%) by minimizing side reactions .

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous imidazolone derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.1–2.5 ppm for methyl groups).

- FTIR : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and imidazole ring vibrations at ~1600 cm⁻¹.

- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]+ and fragmentation patterns .

Q. How is X-ray crystallography applied to resolve the compound’s crystal structure?

Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker SMART APEXII CCD diffractometer. Data refinement with SHELXL (via SHELX suite) resolves bond lengths (e.g., C–F: ~1.34 Å) and dihedral angles between the fluorophenyl and imidazolone rings. Hydrogen bonding (e.g., N–H⋯O) stabilizes the lattice .

Q. What pharmacological activities are reported for structurally related imidazolone derivatives?

Analogous compounds exhibit antifungal activity (e.g., flutrimazole derivatives targeting lanosterol 14α-demethylase). In vitro assays (MIC: 0.5–2 μg/mL) against Candida albicans and Aspergillus fumigatus suggest potential utility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysis : Use Pd/C or CuI for cross-coupling steps to introduce fluorophenyl groups.

- Purification : Gradient flash chromatography (hexane/EtOAc) or recrystallization (ethanol/water) removes byproducts .

Q. What strategies address crystallographic challenges like disorder or twinning?

Q. How are computational methods used to predict biological activity?

Molecular docking (AutoDock Vina) simulates binding to target enzymes (e.g., cytochrome P450). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with His310 in CYP51) .

Q. What are the synthetic routes to fluorinated analogs with enhanced bioactivity?

Introduce electron-withdrawing groups (e.g., –CF₃) via nucleophilic aromatic substitution (NaH, DMF, 60°C) or Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) .

Q. How is tautomerism in imidazolone derivatives analyzed?

- Dynamic NMR : Monitor proton exchange between tautomers (e.g., keto-enol forms) at variable temperatures.

- X-ray Diffraction : Resolve tautomeric states via bond-length analysis (C=O vs. C–OH) .

Q. What in vitro assays evaluate cytotoxicity and metabolic stability?

- MTT Assay : Test against human hepatocytes (IC₅₀ > 50 μM indicates low toxicity).

- Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.